molecular formula C19H14N2O2 B1274979 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 60986-80-3

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No. B1274979
CAS RN: 60986-80-3
M. Wt: 302.3 g/mol
InChI Key: LCNDUGHNYMJGIW-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, other names or synonyms, and structural formula of the compound.



Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Pharmacological Characterization

5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) has been characterized pharmacologically in the context of novel isoxazolopyridone derivatives that act as metabotropic glutamate receptor (mGluR) 7 antagonists. MDIP was identified through random screening and exhibited significant inhibitory effects in various cellular assays. It has been studied for its role in modulating intracellular calcium mobilization and cAMP accumulation in cell lines expressing mGluR7. This research suggests that MDIP and its derivatives can serve as allosteric antagonists with potential for elucidating the roles of mGluR7 in central nervous system functions (Suzuki et al., 2007).

Antiviral Activity

Research has also been conducted on the antiviral activity of derivatives structurally similar to MDIP. While not directly studying MDIP, these investigations into 3-methyl-1,5-diphenyl-1H-pyrazoles have demonstrated significant antiviral properties against herpes simplex virus. This research provides insight into the potential antiviral applications of MDIP-related compounds (Tantawy et al., 2012).

Anti-Inflammatory and Antioxidant Activities

Studies on thiazolo[4,5-b]pyridines, which are chemically related to MDIP, have shown that these compounds possess anti-inflammatory and antioxidant activities. These findings are important for understanding the broader therapeutic potential of MDIP and its analogs (Chaban et al., 2019).

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidines derivatives, which share a structural similarity with MDIP, has revealed their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the understanding of the possible roles MDIP derivatives could play in cancer treatment and inflammation management (Rahmouni et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods or applications of the compound.


properties

IUPAC Name

5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDUGHNYMJGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401226
Record name 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

CAS RN

60986-80-3
Record name 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 26.1 g (0.0815 mole) of N-methyl-5-phenacyl-3-phenyl-4-isoxazole carboxamide and 261 ml. of 2 M sulfuric acid is refluxed for 24 hours. The mixture is cooled and extracted with methylene chloride. The methylene chloride layer is washed with water and then brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue is triturated with ether and then recrystallized from ethanol to give 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one, m.p. 149°-151.5° C.
Name
N-methyl-5-phenacyl-3-phenyl-4-isoxazole carboxamide
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, there is added 54 liters of acetone to 5.4 kilograms (16.9 mole) of 5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide at room temperature. To the resulting suspension, there is added 10.8 liters of approximately 5N hydrochloric acid while maintaining the temperature below 25° C. The mixture is then stirred overnight at 25° to 28° C. The resulting suspension is diluted with 16 liters of water at room temperature, and after mixing for 15 minutes, the solids are then filtered off and washed three times with a mixture of acetone/water (2:1). The resulting solids are then dried under reduced pressure at 45° C. to obtain 3.86 kilograms of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 145° to 148° C. The mother liquor is then concentrated under reduced pressure maintaining the temperature below 50° C. The mother liquor is then cooled to 20° C., the solids filtered off and washed three times with acetone/water (2:1) to obtain a second crop of 290 grams of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 140° to 145° C.; Yield 81%.
Quantity
54 L
Type
reactant
Reaction Step One
Name
5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide
Quantity
5.4 kg
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
reactant
Reaction Step Two
Name
Quantity
16 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Reactant of Route 2
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Reactant of Route 3
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Reactant of Route 5
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Reactant of Route 6
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

Citations

For This Compound
1
Citations
G Suzuki, N Tsukamoto, H Fushiki, A Kawagishi… - … of Pharmacology and …, 2007 - ASPET
Novel isoxazolopyridone derivatives that are metabotropic glutamate receptor (mGluR) 7 antagonists were discovered and pharmacologically characterized. 5-Methyl-3,6-…
Number of citations: 134 jpet.aspetjournals.org

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